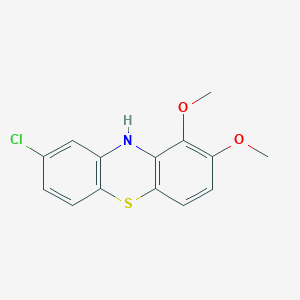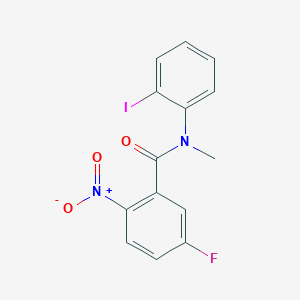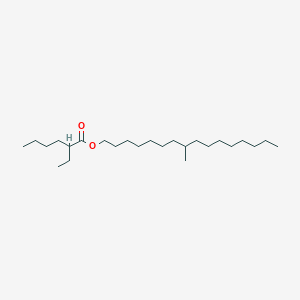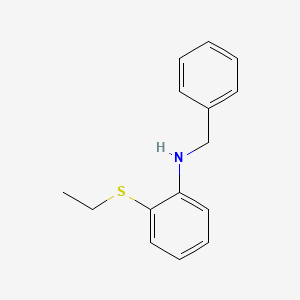![molecular formula C12H17NO3S B14222332 3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid CAS No. 819862-82-3](/img/structure/B14222332.png)
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in neurology and psychiatry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid typically involves the reaction of 1-indanone with ammonia and formaldehyde, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic catalysts like sulfuric acid are often used to facilitate the sulfonation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume.
Continuous Flow Systems: To ensure consistent quality and yield.
Purification: Techniques like crystallization and filtration to obtain the pure compound.
化学反応の分析
Types of Reactions
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sulfonic acids.
科学的研究の応用
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential in treating neurological disorders like Alzheimer’s disease and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations
作用機序
The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a partial agonist at GABA_A receptors and an antagonist at GABA_B receptors. This dual action helps modulate neurotransmission, leading to its potential therapeutic effects in neurological conditions .
類似化合物との比較
Similar Compounds
Taurine: Similar structure but lacks the additional carbon.
GABA: Shares functional similarities but differs structurally.
Acamprosate: A derivative used in treating alcohol dependence
Uniqueness
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid is unique due to its dual action on GABA receptors and its potential neuroprotective effects. Unlike taurine and GABA, it has shown promise in clinical trials for Alzheimer’s disease, highlighting its potential as a disease-modifying agent .
特性
CAS番号 |
819862-82-3 |
|---|---|
分子式 |
C12H17NO3S |
分子量 |
255.34 g/mol |
IUPAC名 |
3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16)9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-13H,3,6-9H2,(H,14,15,16)/t12-/m1/s1 |
InChIキー |
DEZXRQCEYKVZSY-GFCCVEGCSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@@H]1NCCCS(=O)(=O)O |
正規SMILES |
C1CC2=CC=CC=C2C1NCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester](/img/structure/B14222267.png)
![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)



![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)

![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
